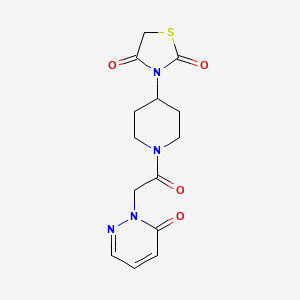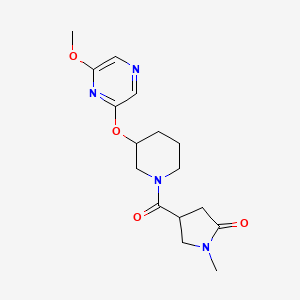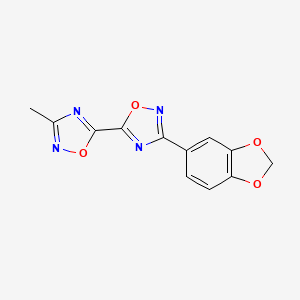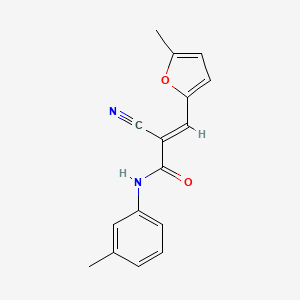![molecular formula C12H11N3OS3 B2684424 N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)propanamide CAS No. 477503-18-7](/img/structure/B2684424.png)
N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound includes the presence of benzothiazole and thiazolo[4,5-g][1,3]benzothiazole moieties. These structures could play a significant role in the compound’s interactions with biological targets.Chemical Reactions Analysis
While specific chemical reactions involving “N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)propanamide” are not detailed, similar compounds such as thiazolo[4,5-d]pyrimidin-7(6H)-ones have been synthesized and evaluated as anticancer agents . These compounds demonstrated potent cytotoxicity and topoisomerase I inhibitory activity .Scientific Research Applications
Synthesis and Biological Activities
Synthesis and Characterization : A series of new derivatives similar to the requested compound was synthesized and characterized. These derivatives have been evaluated for their psychotropic, anti-inflammatory, cytotoxic, and antimicrobial activities. The synthesis involved specific structural modifications aimed at enhancing the desired biological activities, with some compounds demonstrating significant activity in these areas (Zablotskaya et al., 2013).
Antimicrobial and Cytotoxic Activities : Novel derivatives in the thiazole series have been synthesized and assessed for antimicrobial and cytotoxic activities. Certain compounds showed promising antibacterial and anticandidal effects against specific strains, along with cytotoxicity against various cancer cell lines, highlighting the therapeutic potential of these derivatives (Dawbaa et al., 2021).
Mechanistic Insights and Applications
Inhibitors in Tissue Damage : Thiazolidinone derivatives have been studied for their ability to inhibit matrix metalloproteinases (MMPs) involved in tissue damage and inflammatory processes. These compounds have shown appreciable anti-inflammatory and potential wound healing effects, with one derivative exhibiting significant activity in inhibiting MMP-9, suggesting a role in managing conditions associated with tissue damage (Incerti et al., 2018).
Material Science Applications
Corrosion Inhibition : Benzothiazole derivatives have been synthesized and evaluated for their corrosion inhibiting effects against steel in acidic environments. These studies indicate that such compounds can offer high inhibition efficiencies, providing a potential application in protecting materials from corrosion (Hu et al., 2016).
properties
IUPAC Name |
N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS3/c1-3-8(16)15-11-13-6-4-5-7-10(9(6)18-11)19-12(14-7)17-2/h4-5H,3H2,1-2H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRLOVKKVHEQDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC2=C(S1)C3=C(C=C2)N=C(S3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[2-(furan-2-yl)ethyl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2684342.png)

![ethyl 2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2684345.png)



![[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2684354.png)




![2-[1-(Mesitylsulfonyl)-4-piperidinyl]-1H-benzimidazole](/img/structure/B2684362.png)

![1-[3-(Trifluoromethyl)benzyl]cyclopropyl-methanamine hydrochloride](/img/structure/B2684364.png)